
4-Amino-1-cyclopentyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 4-Amino-1-cyclopentyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Amino-1-cyclopentyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cells at high concentrations, which may limit its use in certain experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of 4-Amino-1-cyclopentyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide. One direction is to further investigate the compound's potential as a therapeutic agent for various diseases, including inflammatory diseases, cancer, and viral infections. Additionally, future studies could focus on the development of new derivatives of the compound that exhibit enhanced biological activity and reduced toxicity. Finally, future studies could investigate the safety and efficacy of the compound in humans, with the goal of developing a new therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Amino-1-cyclopentyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form cyclopentanecarbonyl chloride. The resulting compound is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of triethylamine to yield 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide. The final step involves the reaction of the compound with tetrahydrofuran-2-ylmethylamine to form this compound.
Scientific Research Applications
4-Amino-1-cyclopentyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential as a therapeutic agent for various diseases. The compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Additionally, the compound has been found to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections.
properties
IUPAC Name |
4-amino-2-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c15-12-9-17-18(10-4-1-2-5-10)13(12)14(19)16-8-11-6-3-7-20-11/h9-11H,1-8,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDRXMVMSRPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2898463.png)
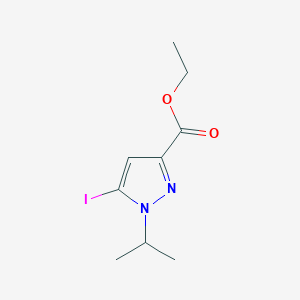
![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
![1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2898468.png)
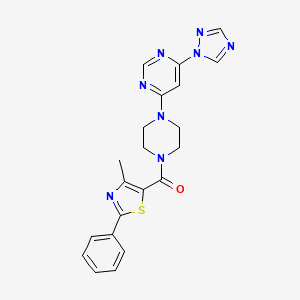
![3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2898470.png)

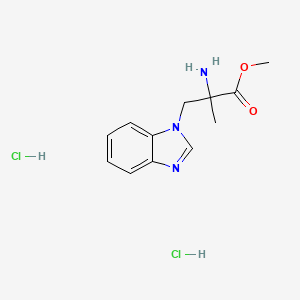

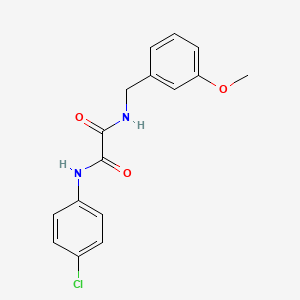


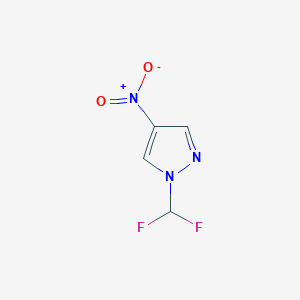
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2898485.png)